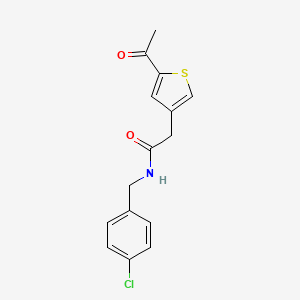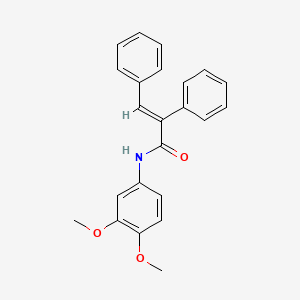![molecular formula C18H16Cl3N3O4 B5155909 1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine CAS No. 6189-59-9](/img/structure/B5155909.png)
1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as NTP and is a piperazine derivative. In
Wissenschaftliche Forschungsanwendungen
NTP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. NTP has been found to exhibit potent anticancer activity against various types of cancer cells. It has also been shown to possess antifungal and antimicrobial properties.
Wirkmechanismus
The mechanism of action of NTP involves the inhibition of the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The antifungal and antimicrobial properties of NTP are attributed to its ability to disrupt the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
NTP has been shown to have a significant impact on the biochemical and physiological processes of the cells. It has been found to induce oxidative stress and DNA damage in cancer cells. The compound has also been shown to alter the expression of certain genes that are involved in the regulation of cell growth and proliferation. In addition, NTP has been found to affect the mitochondrial function of the cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NTP in lab experiments is its high potency and selectivity towards cancer cells. This compound has also been found to exhibit low toxicity towards normal cells. However, one of the limitations of using NTP is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on NTP. One of the main areas of focus is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of the potential applications of NTP in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, the mechanisms of action of NTP need to be further elucidated to fully understand its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-(4-nitrophenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine is a chemical compound that has shown promising potential in various fields of scientific research. The synthesis method for this compound is efficient, and the compound exhibits potent anticancer, antifungal, and antimicrobial properties. NTP has been found to have significant biochemical and physiological effects on the cells, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research on NTP, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis method for NTP involves the reaction between 1-(4-nitrophenyl)piperazine and 2,4,5-trichlorophenoxyacetic acid. The reaction is carried out in the presence of a suitable solvent and catalyst. The yield of NTP obtained through this method is high, and the purity of the compound is also satisfactory.
Eigenschaften
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O4/c19-14-9-16(21)17(10-15(14)20)28-11-18(25)23-7-5-22(6-8-23)12-1-3-13(4-2-12)24(26)27/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGPGOYSSDELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387440 |
Source


|
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone | |
CAS RN |
6189-59-9 |
Source


|
| Record name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(2,4,5-trichlorophenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)


![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)




![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5155920.png)

![2-{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}ethyl phenylcarbamate](/img/structure/B5155932.png)
![isopropyl 2-chloro-5-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5155939.png)
